molecular formula C23H26N4O3S2 B4732182 ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4732182
M. Wt: 470.6 g/mol
InChI Key: MOWPHKHHAPYUII-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a unique combination of thieno[2,3-b][1,6]naphthyridine and benzothiophene moieties, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b][1,6]naphthyridine core, which is achieved through a series of cyclization reactions. The benzothiophene moiety is then introduced via a condensation reaction with the appropriate carboxylic acid derivative. The final step involves the esterification of the resulting intermediate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

Ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Thieno[2,3-b][1,6]naphthyridine derivatives: These compounds share the thieno[2,3-b][1,6]naphthyridine core and may exhibit similar biological activities.

    Benzothiophene derivatives: Compounds with the benzothiophene moiety may have comparable electronic properties and applications in materials science.

    Other heterocyclic compounds: Similar heterocyclic compounds with different substituents or ring structures can provide insights into the structure-activity relationships and the unique features of the compound .

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct biological and electronic properties.

Properties

IUPAC Name

ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-3-30-23(29)17-13-6-4-5-7-16(13)31-22(17)26-20(28)19-18(24)14-10-12-11-27(2)9-8-15(12)25-21(14)32-19/h10H,3-9,11,24H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWPHKHHAPYUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C5CCN(CC5=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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